molecular formula C7H8BrN B109062 2-Bromo-4,6-dimethylpyridine CAS No. 4926-26-5

2-Bromo-4,6-dimethylpyridine

Cat. No. B109062
CAS RN: 4926-26-5
M. Wt: 186.05 g/mol
InChI Key: IRTOCXBLUOPRFT-UHFFFAOYSA-N
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Patent
US07053107B2

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
19.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5](N)[CH:4]=1.BrBr.N([O-])=O.[Na+].N([O-])=O.[OH-].[Na+]>>[Br:1][C:5]1[CH:4]=[C:3]([CH3:2])[CH:8]=[C:7]([CH3:9])[N:6]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC1=CC(=NC(=C1)C)N
Step Three
Name
Quantity
19.7 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
WASH
Type
WASH
Details
The organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g)
WASH
Type
WASH
Details
eluted with 2–7% ethyl acetate-cyclohexane, which

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.